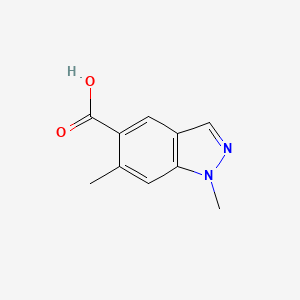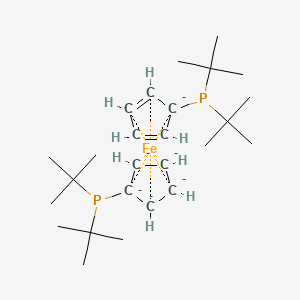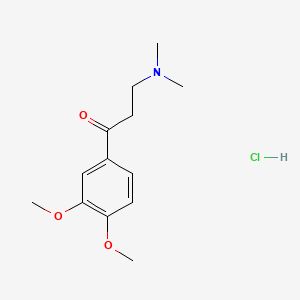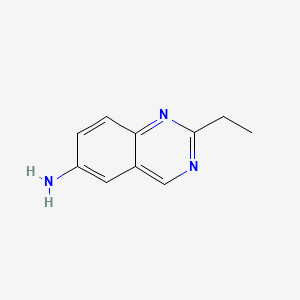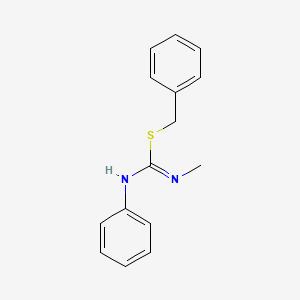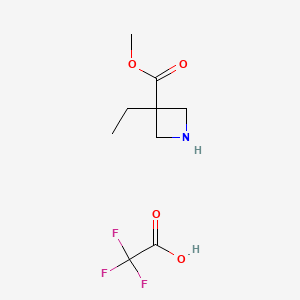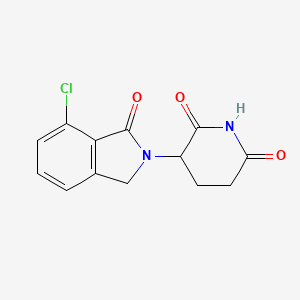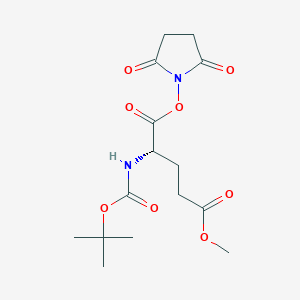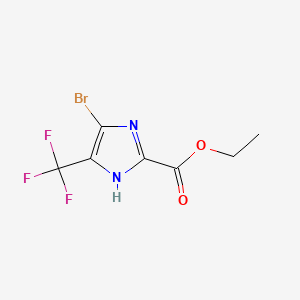
Ethyl 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carboxylate is a chemical compound characterized by its bromo and trifluoromethyl groups attached to an imidazole ring
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The synthesis of this compound typically involves halogenation of an imidazole derivative followed by trifluoromethylation. The reaction conditions include the use of brominating agents like N-bromosuccinimide (NBS) and trifluoromethylating agents such as trifluoromethyl iodide (CF3I).
Esterification: The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The process involves the use of automated systems for the addition of reagents and precise control of reaction conditions to achieve high yields.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the bromo group, leading to the formation of different derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the bromo group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) and reaction conditions involving polar aprotic solvents like dimethylformamide (DMF) are employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amino derivatives and other reduced forms.
Substitution Products: Azides, alkyl halides, and other substituted imidazoles.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological macromolecules. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the binding affinity and selectivity of the compound towards its targets, leading to specific biological responses.
Comparaison Avec Des Composés Similaires
Ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate: Lacks the bromo group.
Ethyl 5-bromo-1H-imidazole-2-carboxylate: Lacks the trifluoromethyl group.
Ethyl 5-bromo-4-(trifluoromethyl)-1H-pyrazole-2-carboxylate: Similar structure but with a pyrazole ring instead of imidazole.
Uniqueness: The presence of both bromo and trifluoromethyl groups on the imidazole ring makes Ethyl 5-bromo-4-(trifluoromethyl)-1H-imidazole-2-carboxylate unique, providing it with distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C7H6BrF3N2O2 |
|---|---|
Poids moléculaire |
287.03 g/mol |
Nom IUPAC |
ethyl 4-bromo-5-(trifluoromethyl)-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C7H6BrF3N2O2/c1-2-15-6(14)5-12-3(4(8)13-5)7(9,10)11/h2H2,1H3,(H,12,13) |
Clé InChI |
UNLAFGPCWBNEKR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC(=C(N1)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


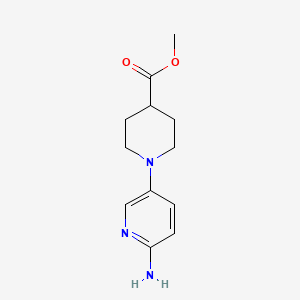
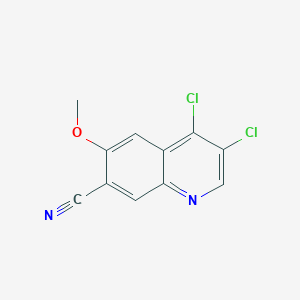
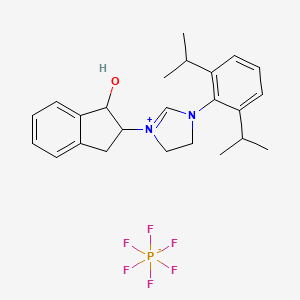
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
